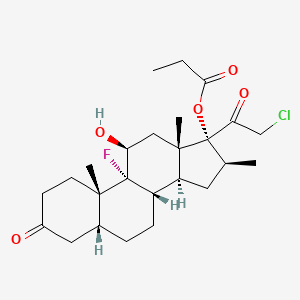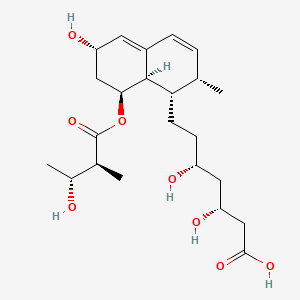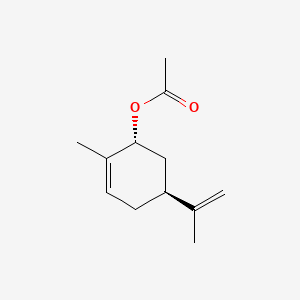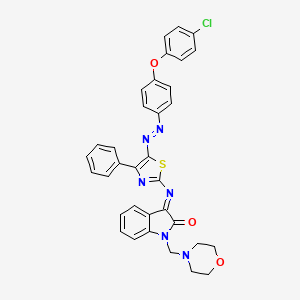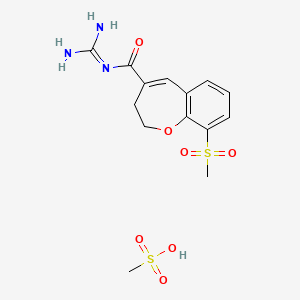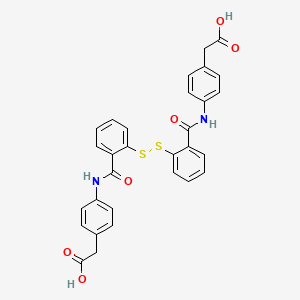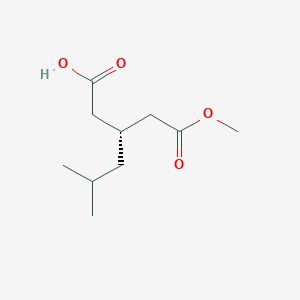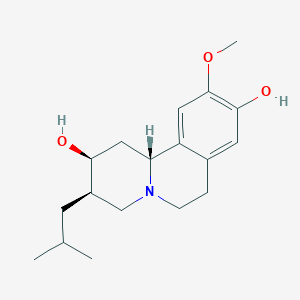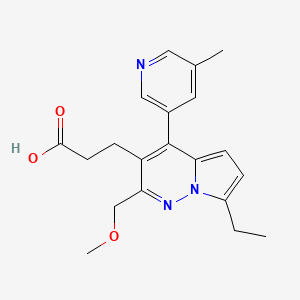
Meppep C-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Meppep C-11 involves several steps, starting with the preparation of the precursor, desmethyl Meppep. The radiolabeling process uses [11C]iodomethane as the radiolabeling agent. The reaction is carried out in N,N-dimethylformamide as the solvent, with tetrabutylammonium hydroxide as the base. The product is then purified using high-performance liquid chromatography (HPLC) and formulated in sterile saline for injection .
Análisis De Reacciones Químicas
Meppep C-11 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy group, leading to different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Meppep C-11 is primarily used in scientific research for imaging cannabinoid CB1 receptors in the brain. This application is crucial for studying various neurological and psychiatric disorders, including schizophrenia, depression, and substance abuse. The high affinity and specificity of this compound for CB1 receptors make it an excellent tool for mapping these receptors’ distribution and density in the brain .
Mecanismo De Acción
Meppep C-11 exerts its effects by binding to cannabinoid CB1 receptors, which are G protein-coupled receptors abundantly present in the brain. The binding of this compound to these receptors allows for the visualization of their distribution using PET imaging. The molecular targets involved include the CB1 receptors, and the pathways affected are those related to cannabinoid signaling .
Comparación Con Compuestos Similares
Meppep C-11 is unique in its high affinity and specificity for CB1 receptors compared to other radioligands. Similar compounds include:
[11C]PBR28: Used for imaging peripheral benzodiazepine receptors.
[11C]dLop: Used for imaging opioid receptors.
11C-rolipram: Used for imaging phosphodiesterase-4 (PDE4) enzymes.
These compounds differ in their target receptors and applications, highlighting the uniqueness of this compound in cannabinoid receptor imaging.
Propiedades
Número CAS |
1022083-25-5 |
|---|---|
Fórmula molecular |
C26H25F3N2O2 |
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
(3R,5R)-5-(3-(111C)methoxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H25F3N2O2/c1-17(18-7-4-3-5-8-18)30-23-16-24(19-9-6-10-22(15-19)33-2)31(25(23)32)21-13-11-20(12-14-21)26(27,28)29/h3-15,17,23-24,30H,16H2,1-2H3/t17-,23-,24-/m1/s1/i2-1 |
Clave InChI |
BPTDWRQYMMIHHK-IODDVELNSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N[C@@H]2C[C@@H](N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)O[11CH3] |
SMILES canónico |
CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


